![molecular formula C14H14N2O2 B1420470 Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 1150164-48-9](/img/structure/B1420470.png)
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . Pyrazoles are an important class of heterocyclic compounds and are found in biologically active molecules and agrochemicals . They are used in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc .
Synthesis Analysis
The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Scientific Research Applications
Pharmacological Research
“Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate” has potential applications in pharmacological research due to its structural similarity to pyrazole derivatives known for various biological activities. Pyrazoles are investigated for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Synthesis of Smoothened Antagonists
This compound can be used as a reactant for the synthesis of (aminomethyl)pyrazoles, which serve as smoothened antagonists for hair inhibition applications .
Development of ORL1 Receptor Antagonists
It may also be used in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine, which are important in the study of pain and neurological disorders .
Synthesis of Dialkylamino (Phenyl-1H-pyrazolyl)butanols
Another application is in the synthesis of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols, which could have various therapeutic uses .
Antibacterial Evaluation
The compound’s derivatives can be evaluated for their antibacterial efficacy, which is crucial in the development of new antibiotics and treatments for bacterial infections .
Molecular Docking Studies
Molecular docking studies can be conducted using this compound to predict its interaction with various biological targets, aiding in drug design and discovery processes .
Spectral and Theoretical Investigations
Spectral and theoretical investigations of this compound can provide insights into its chemical properties and reactivity, which is valuable in materials science and chemistry research .
Herbicidal Applications
Due to the herbicidal properties observed in some pyrazole derivatives, this compound could be explored for its potential use in agricultural chemistry as a herbicide .
Mechanism of Action
Future Directions
Pyrazoles have been studied for more than a century and have led to widespread interest in developing new strategies to access these valuable structures . Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of an acid group into organic molecules, including pyrazole derivatives, has the potential to modify the bioactivities .
properties
IUPAC Name |
methyl 5-cyclopropyl-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-9-15-16(13(12)10-7-8-10)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVYCHDQQBZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674913 | |
Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-48-9 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-phenyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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